molecular formula C10H11ClN2O2S B8552934 1-[5-(4-Amino-thiazol-2-ylmethyl)-furan-2-yl]-ethanone hydrochloride

1-[5-(4-Amino-thiazol-2-ylmethyl)-furan-2-yl]-ethanone hydrochloride

Cat. No. B8552934
M. Wt: 258.73 g/mol
InChI Key: GFWNOYKXUHAJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08674111B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of [2-(5-acetyl-furan-2-ylmethyl)-thiazol-4-yl]-carbamic acid tert-butyl ester (167 mg, 0.52 mmol) in dry CH2Cl2 (5.2 mL) was treated at 0° C. with HCl (1.3 mL of a 4M solution in dioxane, 5.18 mmol). After stirring at 0° C. for 1 h, the reaction mixture was stirred at rt for 16 h. The solvents were removed under reduced pressure to give the title compound. LC-MS-conditions 02: tR=0.65 min, [M+H]+=223.36.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[2-(5-acetyl-furan-2-ylmethyl)-thiazol-4-yl]-carbamic acid tert-butyl ester
Quantity
167 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.C(OC(=O)[NH:9][C:10]1[N:11]=[C:12]([CH2:15][C:16]2[O:17][C:18]([C:21](=[O:23])[CH3:22])=[CH:19][CH:20]=2)[S:13][CH:14]=1)(C)(C)C.[ClH:25]>C(Cl)Cl.O1CCOCC1>[ClH:25].[NH2:9][C:10]1[N:11]=[C:12]([CH2:15][C:16]2[O:17][C:18]([C:21](=[O:23])[CH3:22])=[CH:19][CH:20]=2)[S:13][CH:14]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
[2-(5-acetyl-furan-2-ylmethyl)-thiazol-4-yl]-carbamic acid tert-butyl ester
Quantity
167 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1N=C(SC1)CC=1OC(=CC1)C(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.2 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at rt for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NC=1N=C(SC1)CC1=CC=C(O1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.